molecular formula C15H22N2O3S2 B2647836 4-(morpholine-4-sulfonyl)-7-phenyl-1,4-thiazepane CAS No. 1797562-44-7

4-(morpholine-4-sulfonyl)-7-phenyl-1,4-thiazepane

Cat. No.: B2647836
CAS No.: 1797562-44-7
M. Wt: 342.47
InChI Key: HTFQZKMCPAJXCC-UHFFFAOYSA-N
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Description

“4-((7-Phenyl-1,4-thiazepan-4-yl)sulfonyl)morpholine” is a complex organic compound. It contains a morpholine ring, which is a six-membered ring with four carbon atoms, one oxygen atom, and one nitrogen atom . It also contains a phenyl group (a ring of six carbon atoms, also known as a benzene ring) and a thiazepan ring (a seven-membered ring with one nitrogen atom and one sulfur atom).


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups . The morpholine ring provides a polar, basic character to the molecule, while the phenyl group is relatively nonpolar . The thiazepan ring could add steric bulk to the molecule .

Scientific Research Applications

Antimicrobial Activity

  • Sulfonamide and Morpholine Derivatives for Antimicrobial Applications : Research has shown that derivatives containing the sulfonamide group and the morpholine moiety exhibit antimicrobial activity against a range of bacteria and fungi. For instance, compounds with structural modifications incorporating these groups have been assessed for their potential to inhibit microbial growth, showing promise as antimicrobial agents against multidrug-resistant strains (Oliveira et al., 2015).

Synthesis and Chemical Applications

  • Synthetic Applications in Heterocyclic Compound Formation : A study detailed the use of bromoethylsulfonium salt for synthesizing six- and seven-membered 1,4-heterocyclic compounds, including morpholines, through a process that highlights the versatility of incorporating sulfone and morpholine groups into complex molecules for various chemical applications (Yar et al., 2009).

Anticancer Research

  • Evaluation Against Cancer Cells : Novel indole-based sulfonohydrazide derivatives containing a morpholine ring have been synthesized and evaluated for their anticancer activity against human breast cancer cells. These studies have found that certain derivatives exhibit significant inhibitory effects, highlighting the potential of sulfonamide and morpholine derivatives in anticancer research (Gaur et al., 2022).

Organic Synthesis Enhancements

  • Improvements in Organic Synthesis Processes : Research into odorless alternatives for traditional reagents in organic synthesis has identified morpholine derivatives as efficient substitutes, improving processes like the Corey–Kim and Swern oxidations. This research demonstrates the application of morpholine and sulfone derivatives in making organic synthesis more environmentally friendly and less hazardous (Nishide et al., 2004).

Molecular Docking and Drug Design

  • Molecular Docking Studies for Drug Design : Compounds featuring the morpholine group have been subjected to molecular docking studies to predict their interaction with biological targets, such as enzymes and receptors. These studies help in understanding the potential efficacy of these compounds as drugs, guiding the design of more effective therapeutic agents (Janakiramudu et al., 2017).

Future Directions

Future research could involve synthesizing this compound and studying its properties in more detail. This could include investigating its potential biological activity, as well as its physical and chemical properties .

Properties

IUPAC Name

4-[(7-phenyl-1,4-thiazepan-4-yl)sulfonyl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O3S2/c18-22(19,17-8-11-20-12-9-17)16-7-6-15(21-13-10-16)14-4-2-1-3-5-14/h1-5,15H,6-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTFQZKMCPAJXCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCSC1C2=CC=CC=C2)S(=O)(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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